molecular formula C10H9N3 B127440 2,2'-Dipyridylamine CAS No. 1202-34-2

2,2'-Dipyridylamine

Cat. No.: B127440
CAS No.: 1202-34-2
M. Wt: 171.2 g/mol
InChI Key: HMMPCBAWTWYFLR-UHFFFAOYSA-N
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Description

Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.

Scientific Research Applications

1. Structural and Electronic Properties

2,2'-Dipyridylamine demonstrates significant changes in structural, vibrational, thermochemical, and electronic properties under different solvent effects. Experimental and theoretical studies, including Density Functional Theory calculations, have highlighted these properties (Bilkan, Şahin, & Yurdakul, 2017).

2. Coordination Chemistry

This ligand plays a vital role in coordination chemistry, exhibiting versatility in terms of protonation states, coordination modes, and stabilizing complexes with different metal atoms. Its contribution to the structural features of metal complexes is significant (Brogden & Berry, 2016).

3. Catalysis in Sonogashira Cross-Coupling

In the palladium-catalyzed Sonogashira cross-coupling reaction, this compound serves as a supporting ligand. Its utility is noted in the effective performance of reactions in neat water at room temperature (Zhong, Wang, Li, & Wang, 2014).

4. Homogeneous Catalysis and Photoluminescent Materials

2,2'-Dipyridylamines and their metal complexes find applications in homogeneous catalysis and as luminescent materials, showcasing the versatility of dpa-based architectures (Wang, Bruneau, Renaud, Gaillard, & Fischmeister, 2019).

5. Dye Sensitized Solar Cells

Amphiphilic ruthenium complexes with this compound ligands have been used as sensitizers in nanocrystalline dye-sensitized solar cells, demonstrating excellent stability and conversion efficiency (Kim et al., 2009).

6. Copper-Catalyzed Coupling Reactions

This ligand has been used to promote copper(I)-catalyzed C-O/S coupling reactions, contributing to the synthesis of complex diaryl ethers or diaryl thioethers (Chen, Xu, Chen, Hou, & Chen, 2022).

7. Crystal Structure Analysis

The structural analysis of copper dichloride complexes bearing this compound reveals insights into the binding properties of the ligand and coordination geometry at the metal center (Bolm, Frisón, Paih, Moessner, & Raabe, 2004).

8. Photoluminescence

This compound complexes have been observed to exhibit blue photoluminescence and have been used in the synthesis of luminescent materials (Ho, Yu, Cheung, & Che, 1998).

9. Organic Light Emitting Diodes (OLEDs)

Dipyridylamine-functionalized pyrene derivatives have been synthesized for use in blue OLEDs, showing potential as bright blue emitters and electron transport materials (Jia et al., 2004).

10. Photophysics Study

A comparative study of the absorption and emission characteristics of this compound in different solvents has provided insights into its planarity and electronic state properties (Jana et al., 1996).

Mechanism of Action

Target of Action

2,2’-Dipyridylamine, an organic compound with the formula (C 5 H 4 N) 2 NH , is primarily known for its role as a bidentate N-donor ligand . It forms a range of coordination complexes , acting as a bridge between metal ions in these complexes. The primary targets of 2,2’-Dipyridylamine are therefore the metal ions in these complexes.

Mode of Action

The compound consists of a pair of 2-pyridyl groups (C 5 H 4 N) linked to a secondary amine . This structure allows it to bind to metal ions, forming coordination complexes . The formation of these complexes can alter the properties of the metal ions, leading to changes in their reactivity, stability, and other characteristics.

Result of Action

The primary result of 2,2’-Dipyridylamine’s action is the formation of coordination complexes with metal ions . These complexes can have a variety of properties depending on the specific metal ions involved and the conditions under which the complexes are formed. For example, some complexes might exhibit luminescence , while others might act as catalysts for certain chemical reactions .

Safety and Hazards

Safety measures for handling 2,2’-Dipyridylamine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Properties

IUPAC Name

N-pyridin-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMPCBAWTWYFLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061619
Record name 2-Pyridinamine, N-2-pyridinyl-
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Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202-34-2
Record name 2,2′-Dipyridylamine
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Record name 2,2'-Dipyridylamine
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Record name 2,2'-Dipyridylamine
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Record name 2-Pyridinamine, N-2-pyridinyl-
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Record name 2-Pyridinamine, N-2-pyridinyl-
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Record name Di(2-pyridyl)amine
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Record name 2,2'-DIPYRIDYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The specific interaction mechanism of Dpa is highly dependent on the metal ion it is coordinated with and the overall complex structure. For instance, Dpa-containing ruthenium(II) complexes have been shown to interact with DNA through a combination of groove binding and partial intercalation. [] This interaction disrupts the DNA structure, potentially leading to cell death, making these complexes interesting candidates for anticancer agents. [] In other cases, Dpa-containing complexes have been investigated for their catalytic properties in various organic reactions. [, , ]

ANone:

  • Spectroscopic Data:
    • NMR: Dpa typically exhibits characteristic signals in 1H NMR corresponding to the aromatic protons of the pyridyl rings. The exact chemical shifts depend on the solvent and the presence of other coordinating ligands. [, ]
    • IR: Key IR stretches include those attributed to N-H and C=N bonds. [, , ]
    • UV-Vis: Dpa displays absorption bands in the UV region, primarily due to π-π* transitions. [, , , ] Upon complexation with metal ions, additional bands in the visible region may appear due to metal-to-ligand charge transfer (MLCT) transitions. [, ]

A: Dpa complexes have been investigated in various material applications. For example, copper(I)-Dpa coordination polymers display interesting luminescent properties in the solid state. [] Additionally, the flexibility of the Dpa ligand allows for the creation of diverse architectures, including discrete complexes, polymers, and metal-organic frameworks (MOFs). [, , ]

A: Dpa complexes, particularly those of palladium, have been successfully employed in catalytic organic transformations, including the copper-free Sonogashira cross-coupling reaction in water. [] The nitrogen atoms in Dpa can act as coordinating sites for metal ions, influencing the catalytic activity and selectivity. [, , ]

A: DFT calculations are often used to study the electronic structure, optical properties, and reactivity of Dpa complexes. [, , , , ] These calculations can provide insights into the nature of metal-ligand bonding, predict spectroscopic properties, and help understand reaction mechanisms. [, , , , ]

A: Modifications to the Dpa scaffold, such as the introduction of substituents on the pyridine rings or the bridging nitrogen atom, can significantly impact the properties of the resulting complexes. For example, benzylation of the amine in Dpa leads to Ir(III) complexes with enhanced catalytic activity in the photooxidation of sulfides. []

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